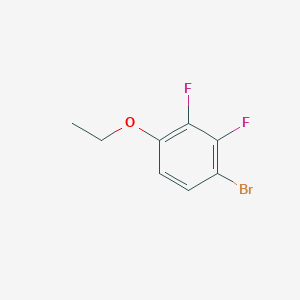

1-Bromo-4-ethoxy-2,3-difluorobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVBJOHBGYINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650448 | |

| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156573-09-0 | |

| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Aryl Halide

1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring imparts a distinct combination of steric and electronic properties.[1] The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its application. The properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | [2] |

| Appearance | Off-white crystalline solid or colorless to light yellow liquid | [3] |

| Melting Point | 31 °C | [3] |

| Boiling Point | 222.7 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.533 - 1.534 g/cm³ | [2][3] |

| Refractive Index | 1.497 | [3] |

| Flash Point | 107.235 °C | [3] |

| Vapor Pressure | 0.149 mmHg at 25°C | [3] |

| LogP (calculated) | 3.126 | [3] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Mechanistic Considerations

The most plausible and commonly referenced synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway:

Caption: Synthetic route to this compound.

General Experimental Protocol: Williamson Ether Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

2,3-difluoro-4-bromophenol

-

Ethyl bromide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-bromophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and acetone.

-

Rationale: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but generally does not participate in the reaction.

-

-

Addition of Ethylating Agent: While stirring, add ethyl bromide (1.2-1.5 eq.) to the mixture.

-

Rationale: Ethyl bromide is the electrophile that will be attacked by the phenoxide nucleophile in an SN2 reaction. A slight excess is often used to ensure complete consumption of the starting phenol.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: Heating increases the reaction rate. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.

-

-

Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with deionized water and then with brine.

- Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Rationale: This step removes residual water from the organic phase.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

-

Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to achieve the desired purity of the final product.

-

Reactivity and Applications

The bromine atom in this compound is the primary site for further chemical transformations, making it a versatile intermediate for introducing the 4-ethoxy-2,3-difluorophenyl moiety into larger molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Illustrative Suzuki-Miyaura Coupling:

Caption: A representative Suzuki-Miyaura cross-coupling reaction.

Applications in Liquid Crystal Synthesis

A significant application of this compound is in the synthesis of liquid crystals. The difluorophenyl moiety is a common structural motif in liquid crystal molecules due to its influence on the material's dielectric anisotropy and other mesomorphic properties. For instance, a related compound, 4-bromo-2,3-difluorobenzaldehyde, is a known intermediate for novel liquid crystals, highlighting the importance of this substitution pattern in the field.[4] The bromo-functionality allows for the elongation of the molecular structure through cross-coupling reactions, a key step in creating the rod-like molecules characteristic of many liquid crystals.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to adjacent protons.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic C-H stretching vibrations of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and C-F and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).[6]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity, primarily centered around the bromine atom, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Fluorinated Intermediates: The Role of this compound.

-

PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Shandong Promise New Material Co., Ltd. (n.d.). 156573-09-0|this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenetole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde.

- Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

- Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 4. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]

An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring, imparts a distinct combination of physical and chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after building block in modern drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an analysis of its reactivity, and a discussion of its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [3] |

| Appearance | Off-white crystalline solid or colorless to light yellow transparent liquid | [4][5] |

| Melting Point | 31 °C | [4] |

| Boiling Point | 222.7 °C at 760 mmHg | [4] |

| Density | 1.534 g/cm³ | [4] |

| Refractive Index | 1.497 | [4] |

| Flash Point | 107.2 °C | [4] |

| LogP | 3.126 | [4] |

| Vapor Pressure | 0.149 mmHg at 25°C | [4] |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [3] |

| InChI Key | OJZVBJOHBGYINN-UHFFFAOYSA-N | [6] |

| CAS Number | 156573-09-0 | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the etherification of 2,3-difluoro-4-bromophenol.[4] This precursor-product relationship is a key aspect of its production.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2,3-difluoro-4-bromophenol

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-4-bromophenol (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

While stirring vigorously, add ethyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude product is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol

The crude product can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: For liquid crude product, vacuum distillation is an effective method for purification, separating the desired product from less volatile impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield a highly pure crystalline product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures. This is particularly relevant in the synthesis of kinase inhibitors and other complex drug molecules.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines. This is a key step in the synthesis of many nitrogen-containing bioactive molecules.

Grignard Reagent Formation

The bromine atom can be readily converted to a Grignard reagent by treatment with magnesium metal. This opens up possibilities for nucleophilic addition to a wide range of electrophiles. A patent describes a one-pot method to prepare 4-ethoxy-2,3-difluorophenol from this compound via a Grignard reagent intermediate.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents. The fluorine atoms can modulate the electronic properties and metabolic stability of a drug molecule, while the ethoxy group can influence solubility and receptor interactions.

The rationale for using this particular building block stems from the established benefits of fluorine incorporation in drug design:

-

Increased Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life of the drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Spectroscopic Characterization

While a comprehensive public database of spectra for this compound is not available, the expected spectral characteristics can be inferred from similar structures. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H, C-O, C-F, and C-Br stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its physical properties, synthetic methods, and reactivity is crucial for its effective utilization in research and development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 5. Electronics materials,CAS#:156573-09-0,2,3-二氟-4-乙氧基溴苯,this compound [en.chemfish.com]

- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]

1-Bromo-4-ethoxy-2,3-difluorobenzene molecular structure and weight.

An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Fluorinated Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of this compound (CAS No. 156573-09-0), a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular characteristics, the strategic rationale for its use, its key synthetic applications, and detailed protocols, grounding our discussion in authoritative literature to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds are of immense interest.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, binding affinity, and pKa, often with minimal steric impact.[2][3] This "fluorine effect" is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[4]

This compound emerges as a particularly valuable intermediate in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and an ethoxy group—offers a versatile platform for constructing complex molecular architectures with desirable pharmacodynamic and pharmacokinetic profiles.[5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a synthetic building block dictate its reactivity and handling. This compound is an off-white to light yellow solid at room temperature, possessing the key structural and physical properties summarized below.

Molecular Identity and Structure

The arrangement of substituents on the benzene ring is key to the compound's utility. The bromine atom serves as a handle for metallation or palladium-catalyzed cross-coupling reactions. The vicinal difluoro arrangement significantly influences the electronic nature of the ring, and the ethoxy group modulates solubility and can engage in hydrogen bonding.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table consolidates the key quantitative data for this compound, essential for experimental planning and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 156573-09-0 | [6] |

| Molecular Formula | C₈H₇BrF₂O | [6] |

| Molecular Weight | 237.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | Off-white to light yellow solid/powder | N/A |

| Melting Point | 31 °C | [3] |

| Boiling Point | 222.7 °C (at 760 mmHg) | [3] |

| Density | 1.534 g/cm³ | [3] |

| Flash Point | 107.2 °C | [3] |

| SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [6] |

| InChIKey | OJZVBJOHBGYINN-UHFFFAOYSA-N | [7] |

Core Application: Precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid

A primary and high-value application for this compound in medicinal chemistry is its role as a direct precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5).[7][8][9] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.

The conversion of the bromo-compound into the corresponding boronic acid provides a stable, versatile intermediate that allows for the precise installation of the 4-ethoxy-2,3-difluorophenyl moiety into a target molecule. This is a critical step in the synthesis of many complex active pharmaceutical ingredients (APIs).

Synthetic Workflow: Borylation

The transformation is typically achieved via a halogen-metal exchange followed by quenching with a borate ester. This process must be conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate.

Caption: General workflow for the synthesis of the corresponding boronic acid.

Exemplary Protocol: Synthesis of (4-ethoxy-2,3-difluorophenyl)boronic acid

This protocol is a representative procedure based on standard organometallic techniques. Note: This reaction is highly sensitive to air and moisture and must be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

-

Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quench & Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure boronic acid.

Application in Grignard Reactions: A Published Example

Patents detailing the synthesis of complex molecules for applications such as liquid crystals provide concrete, field-proven examples of this compound's utility. In one such example, it is used to generate a Grignard reagent for subsequent nucleophilic addition.[10]

Protocol: Grignard Formation and Addition to a Ketone

This protocol is adapted from patent literature and demonstrates the compound's reactivity.[10]

-

Grignard Reagent Preparation: A flask containing magnesium turnings (1.1 eq) in anhydrous THF is activated (e.g., with an iodine crystal). A solution of this compound (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary and then maintained at a controlled temperature (e.g., 40-60 °C) to ensure complete formation.

-

Nucleophilic Addition: A solution of a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one (0.8 eq), in THF is added dropwise to the freshly prepared Grignard reagent, maintaining the temperature in the range of 50-60 °C.

-

Reaction Monitoring & Workup: The reaction is stirred for an additional hour after addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench: Upon completion, the reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol is then purified using standard techniques.

Analytical and Quality Control Considerations

For researchers synthesizing or using this compound, rigorous analytical characterization is essential to confirm identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and two distinct signals in the aromatic region (typically 6.8-7.5 ppm), showing complex splitting due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will show 8 distinct carbon signals, with the carbons attached to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: Two distinct resonances are expected, appearing as doublets (or more complex multiplets) due to F-F and F-H coupling.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M+) would appear at m/z 236 and 238.

-

Chromatography: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Sources

- 1. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [chemicalbook.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 156573-09-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 7. WO2011040373A1 - èªé»çç°æ¹æ§ãè² ã®æ¶²æ¶æ§ååç©ããããç¨ãã液æ¶çµæç©ããã³æ¶²æ¶è¡¨ç¤ºç´ å - Google Patents [patents.google.com]

- 8. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [amp.chemicalbook.com]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one | Spiroes | Ambeed.com [ambeed.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for fine-tuning physicochemical and biological properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) is a key exemplar of a fluorinated building block, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of active pharmaceutical ingredients (APIs) and advanced liquid crystal materials.[1][4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely applicable synthetic methodology. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the characterization and applications of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂O | [5] |

| Molecular Weight | 237.04 g/mol | [5] |

| Appearance | Colorless or light yellow transparent liquid or solid | |

| Melting Point | 31 °C | [5] |

| Boiling Point | 222.7 °C at 760 mmHg | [6] |

| Density | 1.534 g/cm³ | [5] |

| Refractive Index | 1.497 | [5] |

| Flash Point | 107.2 °C | [5] |

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient route for the preparation of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] In this specific application, the hydroxyl group of 4-bromo-2,3-difluorophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The key steps are:

-

Deprotonation: A base, typically a carbonate or hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2,3-difluorophenol to generate the corresponding phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The newly formed phenoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide) in a concerted fashion. This involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the ether linkage.

Caption: SN2 mechanism of the Williamson ether synthesis.

The choice of a primary alkyl halide, such as ethyl bromide, is critical for the success of this SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions.[8]

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Bromo-2,3-difluorophenol

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.[10]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms directly attached to fluorine will show characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atoms on the aromatic ring.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the ethoxy group, and the aromatic C-H and C=C bonds. The C-Br and C-F stretching vibrations will also be present.[11][12]

Applications in Research and Development

The strategic placement of the bromo, ethoxy, and difluoro substituents on the benzene ring makes this compound a highly valuable intermediate.

-

Pharmaceuticals: The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The difluoro and ethoxy groups contribute to modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[4][13]

-

Liquid Crystals: The unique electronic and steric properties imparted by the fluorine atoms are highly desirable in the design of liquid crystal materials with specific dielectric anisotropies and other physical properties.[1][14]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this important fluorinated building block. The procedure is straightforward, utilizing readily available reagents and standard laboratory techniques. The resulting compound serves as a versatile intermediate in the synthesis of advanced materials and pharmaceuticals, underscoring the continued importance of fluorination in modern chemical research and development.

References

- Exploring Fluorinated Intermediates: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-fluorinated-intermediates-the-role-of-1-bromo-4-ethoxy-2-3-difluorobenzene-68537657.html]

- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. [URL: https://www.mdpi.com/2073-4352/12/10/1628]

- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837.2021.11.1.4.pdf]

- Williamson Ether Synthesis. YouTube. [URL: https://www.youtube.

- The Williamson Ether Synthesis. [URL: Not available]

- Significance of Fluorine in Medicinal Chemistry: A Review. [URL: https://www.jddtonline.info/index.php/jddt/article/download/1776/1169]

- New Journal of Chemistry Supporting Information. [URL: https://www.rsc.

- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [URL: https://link.springer.com/article/10.1007/s12517-022-10625-1]

- A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian chemical communication. [URL: https://icc.journals.pnu.ac.ir/article_652_ed9a44131542f716b17311743633513a.pdf]

- Williamson Ether synthesis : r/OrganicChemistry. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/11b7z55/williamson_ether_synthesis/]

- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. [URL: https://ouci.jspi.uz/index.php/ouci/article/download/177/173]

- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [URL: https://astevens.people.richmond.edu/web-content/courses/orgo-lab/ एक्सपेरिमेंट्स/Crown-Ether-Williamson-Ether-Synthesis.pdf]

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- 4-Bromo-2-fluoroanisole (2357-52-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2357-52-0_1hnmr.htm]

- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]

- Recrystalliz

- A Deep Dive into this compound for Advanced Chemical Synthesis. [URL: https://www.guidechem.com/news/a-deep-dive-into-1-bromo-4-ethoxy-2-3-difluorobenzene-for-advanced-chemical-synthesis-1002251.html]

- Fluorine in drug discovery: Role, design and case studies. [URL: https://www.researchgate.net/publication/379059737_Fluorine_in_drug_discovery_Role_design_and_case_studies]

- Experiment 06 Williamson Ether Synthesis. [URL: Not available]

- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2016.1264254]

- Full article: The role of fluorine in medicinal chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2016.1264254]

- column chromatography & purification of organic compounds. YouTube. [URL: https://www.youtube.

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. [URL: https://patents.google.

- Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Far infrared spectra and vibrational assignments of substituted benzenes. Royal Society Publishing. [URL: https://royalsocietypublishing.org/doi/10.1098/rspa.1967.0121]

- Solved The reaction scheme of the "Williamson Ether | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/reaction-scheme-williamson-ether-synthesis-given-experimental-handout-reaction-para-ethyl-q100030085]

- 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/367-24-8_1hnmr.htm]

- Bromobenzene(108-86-1)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen/108-86-1/ir1.htm]

- 156573-09-0|this compound|Shandon Promise New Material Co.,Ltd. [URL: https://www.promise-chemical.com/156573-09-0.html]

- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.

- Benzene, bromo-. the NIST WebBook. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108861&Type=IR-SPEC&Index=1]

- Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. The Royal Society of Chemistry. [URL: https://www.rsc.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [URL: https://www.youtube.

- Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [URL: https://www.reddit.

- 4-Bromoanisole(104-92-7) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/104-92-7_13cnmr.htm]

- Bromobenzene - Optional[Near IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/3L5J5bZ5i5L]

- The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1 | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01594a055]

- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.

- Purification of Organic Compounds by Flash Column Chromatography. [URL: https://www.organic-synth.

- 13C NMR Spectroscopy. [URL: Not available]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [URL: https://www.rsc.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. cup.edu.cn [cup.edu.cn]

- 10. youtube.com [youtube.com]

- 11. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajrconline.org [ajrconline.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Handling of 1-Bromo-4-ethoxy-2,3-difluorobenzene for Research Applications

Section 1: Introduction and Compound Profile

1-Bromo-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound that serves as a valuable building block in various fields of chemical research, including the development of novel pharmaceuticals and liquid crystals.[1] Its trifunctional nature—possessing a bromo, an ethoxy, and a difluorophenyl group—allows for diverse synthetic transformations. However, as with many halogenated organic molecules, its chemical reactivity and physiological properties necessitate a rigorous and informed approach to safety and handling.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely. The protocols and recommendations herein are grounded in established laboratory safety principles and specific data pertaining to the compound and its structural analogs. The core philosophy is to treat the compound with a high degree of caution, assuming potential toxicity where data is incomplete, a prudent practice in research and development.[2]

1.1 Physicochemical Properties

Understanding the physical properties of a chemical is the first step in a sound risk assessment. The low melting point of this compound is particularly noteworthy; it may exist as either a solid or a liquid depending on the ambient laboratory temperature, which can affect handling procedures.[1][3]

| Property | Value | Source(s) |

| CAS Number | 156573-09-0 | [1][4][5] |

| Molecular Formula | C₈H₇BrF₂O | [1][4][5] |

| Molecular Weight | 237.04 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid or powder; may be a colorless/light yellow liquid | [1][3][6] |

| Melting Point | 31 °C | [1][3] |

| Boiling Point | 222.7 °C (at 760 mmHg, predicted) | [1][3] |

| Density | 1.533 g/cm³ (predicted) | [1][3] |

| Flash Point | 107.2 °C | [1] |

| Solubility | Soluble in Methanol | [3] |

Section 2: Hazard Identification and Risk Assessment

The primary known hazards associated with this compound are based on its GHS (Globally Harmonized System) classification, which points to risks of moderate acute toxicity and significant irritation.[3][5] It is crucial to recognize that comprehensive toxicological data for this specific compound is not widely available.[7] Therefore, the risk assessment must be conservative, drawing parallels from structurally related chemicals and adhering to the principle of minimizing all potential routes of exposure.[2]

2.1 GHS Classification and Health Hazards

The compound is classified with the signal word "Warning" and is associated with the following hazards:

| Hazard Code | Hazard Statement | Causality and Field Insights |

| H302 | Harmful if swallowed | This indicates moderate acute oral toxicity. In a research setting, this underscores the critical importance of preventing ingestion through contaminated hands. All laboratory hygiene rules, such as washing hands thoroughly before exiting the lab and never consuming food or drink in work areas, must be strictly enforced.[8] |

| H315 | Causes skin irritation | Halogenated aromatic compounds can defat the skin and cause irritation upon contact. Prolonged or repeated exposure can lead to dermatitis. This hazard necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin contact.[9][10] |

| H319 | Causes serious eye irritation | The eyes are particularly sensitive to chemical insults. Direct contact with the solid or liquid, or with concentrated vapors, can cause significant irritation and potential damage. Chemical splash goggles are mandatory whenever handling the substance.[9][10] |

| H335 | May cause respiratory irritation | Inhalation of dust (if solid) or vapors (if liquid/heated) can irritate the mucous membranes and respiratory tract.[11][12] The primary engineering control to mitigate this risk is the mandatory use of a chemical fume hood.[13] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

3.1 Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[13] A fume hood provides the primary barrier of protection by capturing and exhausting vapors or dusts, preventing them from entering the laboratory atmosphere and the user's breathing zone.

-

Self-Validating Check: Before commencing work, verify that the fume hood has a current certification sticker and that the airflow monitor indicates normal operation. Keep the sash at the lowest practical height to maximize protection.[8]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is essential for protecting against accidental splashes or unforeseen exposures.

| PPE Category | Specification and Rationale | Source(s) |

| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards are mandatory.[7][14] A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., transfers of large quantities, reactions under pressure).[2] | |

| Skin & Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. Closed-toe shoes are required at all times in the laboratory.[8][13] | |

| Hand Protection | Nitrile gloves are a suitable choice for incidental contact.[2][13] However, for prolonged handling or immersion, it is critical to consult a glove manufacturer's compatibility chart. Inspect gloves for tears or pinholes before each use and remove them using the proper technique to avoid contaminating your skin.[2][11] Contaminated gloves should not be worn outside the immediate work area.[2] | |

| Respiratory Protection | If, under extraordinary circumstances, work must be performed outside a fume hood (a practice that should be avoided), a NIOSH-approved respirator with organic vapor cartridges would be required.[15][16] This should only occur after a formal risk assessment has been completed by safety professionals. |

Section 4: Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for the safe handling of this compound.

4.1 SOP 1: Weighing and Dispensing

This procedure is critical as it often represents the point of highest potential exposure to the neat compound.

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Verify fume hood operation.

-

Staging: Place a tared weigh boat or beaker on an analytical balance inside the chemical fume hood.

-

Dispensing: Carefully transfer the required amount of this compound from the stock container to the weigh boat. Use a clean spatula. If the material is a low-melting solid, it may be partially liquid; handle with care to avoid splashes.

-

Closure: Securely cap the stock container immediately after dispensing.

-

Cleanup: Wipe the spatula clean with a solvent-moistened cloth (e.g., isopropanol), placing the cloth into the designated halogenated waste container.

-

Transfer: Carefully transfer the weighed material to the reaction vessel within the fume hood.

4.2 SOP 2: General Handling Workflow

The following diagram outlines the logical flow for safely incorporating the chemical into an experimental setup.

Caption: General workflow for handling this compound.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1 Spill Response

The appropriate response depends on the scale and location of the spill.

Caption: Decision-making protocol for spill response.

-

Small Spills (inside a fume hood): Absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[7][9] Scoop the absorbed material into a sealable container, label it as hazardous waste, and decontaminate the area.[16]

-

Large Spills (or any spill outside a fume hood): Alert personnel in the immediate area and evacuate. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean it up yourself.[16]

5.2 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[9][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 6: Storage and Waste Management

Proper storage and disposal are critical for laboratory safety and environmental protection.

6.1 Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is between 2-8°C.[3] Store away from incompatible materials such as strong oxidizing agents.[7][14] The storage location should be secure and accessible only to authorized personnel.[7]

6.2 Waste Management

Chemical waste generators are responsible for the correct classification and disposal of waste.[7]

-

Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent), rinsates, and neat material, must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[13][15]

-

Rationale: Halogenated and non-halogenated waste streams are kept separate because the incineration of mixed waste can be problematic and is often prohibited by environmental regulations.[15][17]

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific procedures.[11]

References

- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Shandong Promise New Material Co.,Ltd. (n.d.). This compound.

- Alfa Chemistry. (n.d.). CAS 156573-09-0 this compound.

- NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Bromo-1,2-difluorobenzene.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 1-Bromo-2,3-difluorobenzene.

- TCI EUROPE N.V. (n.d.). 4-Bromo-2,3-difluorophenetole.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Bromo-4-(1,1-difluoroethyl)benzene.

- MSDS of 1-Bromo-2,3-difluorobenzene. (2009).

- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET.

- PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene.

- AiFChem. (n.d.). This compound.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- ChemicalBook. (n.d.). This compound.

- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- Chemistry LibreTexts. (2020). Safety.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). This compound.

Sources

- 1. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 156573-09-0 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 156573-09-0 | this compound - AiFChem [aifchem.com]

- 6. Electronics materials,CAS#:156573-09-0,2,3-二氟-4-乙氧基溴苯,this compound [en.chemfish.com]

- 7. fishersci.com [fishersci.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. capotchem.cn [capotchem.cn]

- 12. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 14. fishersci.com [fishersci.com]

- 15. benchchem.com [benchchem.com]

- 16. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-ethoxy-2,3-difluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. For a molecule like 1-Bromo-4-ethoxy-2,3-difluorobenzene, a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science, a comprehensive understanding of its solubility profile in various organic solvents is paramount. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its physicochemical properties, predictive solubility analysis, and robust experimental protocols for precise solubility determination. As a self-validating manual, it is designed to empower researchers to make informed decisions in experimental design and process development.

Physicochemical Profile of this compound

A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound provide significant clues to its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Melting Point | 31 °C | [1] |

| Boiling Point | 222.7 °C (Predicted) | [3] |

| Density | 1.533 g/cm³ (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.126 | [1] |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

The molecule possesses a LogP value of 3.126, indicating a significant lipophilic character. This suggests a preference for nonpolar or moderately polar organic solvents over water. The presence of the ethoxy group introduces a polar ether linkage and the fluorine and bromine atoms contribute to the molecule's overall polarity and potential for dipole-dipole interactions. However, the dominant feature is the nonpolar benzene ring, which largely dictates its solubility in organic media.

Predicted Solubility in Common Organic Solvents

High Expected Solubility:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functionalities of the target molecule.

-

Chlorinated Solvents: Dichloromethane, Chloroform. The polarity and dispersion forces of these solvents are well-suited to dissolve halogenated aromatic compounds.

-

Aromatic Solvents: Toluene, Benzene. The aromatic rings of these solvents will have favorable π-π stacking interactions with the benzene ring of this compound.

-

Polar Protic Solvents: Methanol, Ethanol. Several sources explicitly state that the compound is soluble in Methanol[1][3]. The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution in alcohols.

Moderate to Low Expected Solubility:

-

Nonpolar Aliphatic Solvents: Hexane, Cyclohexane. The significant polarity introduced by the ether and halogen groups will likely limit its solubility in purely nonpolar hydrocarbon solvents.

The following diagram illustrates the key intermolecular forces at play when dissolving this compound in a polar protic solvent like methanol.

Caption: Intermolecular interactions between this compound and Methanol.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation is reached.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following flowchart outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data necessitates a predictive approach based on its physicochemical properties, this document equips researchers with the foundational knowledge and a robust experimental protocol to determine these values with high accuracy. A thorough understanding of its solubility in a range of organic solvents is a critical enabler for its successful application in drug discovery, process chemistry, and materials science. Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents and at various temperatures to build a comprehensive and publicly available solubility database.

References

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the vast array of fluorinated building blocks, 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) has garnered significant attention as a versatile and valuable intermediate for the synthesis of complex organic molecules.[1]

This technical guide provides a comprehensive overview of this compound, covering its commercial availability, synthesis, physicochemical properties, and applications. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical industry.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . At room temperature, it typically presents as a colorless or light yellow transparent liquid or solid.

| Property | Value | Source |

| CAS Number | 156573-09-0 | AiFChem |

| Molecular Formula | C₈H₇BrF₂O | AiFChem |

| Molecular Weight | 237.04 g/mol | AiFChem |

| Appearance | Colorless or light yellow transparent liquid or solid | HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD |

| Purity | ≥97% to ≥99% | AiFChem, Shandong Promise New Material Co.,Ltd. |

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing purities of ≥99%. Researchers and procurement managers can source this intermediate from the following reputable vendors, among others:

| Supplier | Purity | Notes |

| AiFChem | 97% | Available in quantities such as 100g. |

| Shandong Promise New Material Co.,Ltd. | 99% | Offers high purity grade. |

| eMolecules (via Fisher Scientific) | - | Available in quantities such as 1g.[2] |

| HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD | ≥98.5% (GC) | Provides product in liquid or solid form. |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | Positions itself as a key partner for this intermediate.[1] |

Synthesis of this compound: A Proposed Pathway

A logical and efficient approach would involve the bromination of 1-ethoxy-2,3-difluorobenzene. This precursor can be synthesized from 1,2,3-trifluorobenzene through a nucleophilic aromatic substitution reaction with sodium ethoxide. The subsequent bromination would likely be directed to the position para to the activating ethoxy group.

Proposed Two-Step Synthesis:

Step 1: Synthesis of 1-ethoxy-2,3-difluorobenzene

This step involves the nucleophilic aromatic substitution of a fluorine atom from 1,2,3-trifluorobenzene with an ethoxy group.

Caption: Proposed synthesis of 1-ethoxy-2,3-difluorobenzene.

Experimental Protocol (Proposed):

-

To a solution of 1,2,3-trifluorobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure 1-ethoxy-2,3-difluorobenzene.

Step 2: Bromination of 1-ethoxy-2,3-difluorobenzene

This step involves the electrophilic aromatic substitution of 1-ethoxy-2,3-difluorobenzene with a brominating agent. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the adjacent fluorine atom, the bromine is expected to add at the para position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Dissolve 1-ethoxy-2,3-difluorobenzene in a suitable solvent such as dichloromethane or acetic acid.

-

To this solution, add a brominating agent such as N-bromosuccinimide (NBS) or bromine. The use of a catalyst, such as a Lewis acid or a protic acid, may be beneficial.

-

Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Ethoxy group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around δ 4.1 ppm.

-

Aromatic protons: Two signals in the aromatic region (δ 6.8-7.5 ppm) are expected, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.

¹³C NMR:

-

Ethoxy group: Signals for the methyl and methylene carbons are expected around δ 15 ppm and δ 65 ppm, respectively.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will exhibit large C-F coupling constants. The carbon attached to bromine will also have a characteristic chemical shift.

FT-IR:

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

-

C=C stretching: Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A strong C-O stretching band for the ether linkage is anticipated around 1200-1250 cm⁻¹.

-

C-F stretching: Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: A C-Br stretching vibration should be observed in the 500-600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The fragmentation pattern would likely involve the loss of the ethoxy group, ethylene from the ethoxy group, and the bromine atom.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The difluoro and ethoxy groups contribute to the overall electronic and steric properties of the resulting molecules, which can be fine-tuned to optimize their biological activity.

While specific examples of commercial drugs or agrochemicals synthesized from this particular intermediate are not widely disclosed in public literature, its structural motifs are commonly found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic or pesticidal properties.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) for this compound is not universally available, information from structurally similar compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This compound is a commercially available and highly valuable intermediate for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive bromine handle and the modulating effects of the difluoro and ethoxy substituents make it a powerful tool for medicinal and agricultural chemists. While detailed experimental data on its synthesis and spectroscopic characterization are not yet widespread in the public domain, this guide provides a solid foundation of its properties, proposed synthesis, and potential applications, underscoring its significance in the advancement of chemical research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Intermediates: The Role of this compound. Available from: [Link]

-

Shandong Promise New Material Co.,Ltd. 156573-09-0|this compound. Available from: [Link]

-

Rutherford, K. G.; Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133 (1973); Vol. 43, p.12 (1963). Available from: [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene. EP0776877A1.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. 1-Bromo-2,3-difluorobenzene. Available from: [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy-. Available from: [Link]

Sources

An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-ethoxy-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction